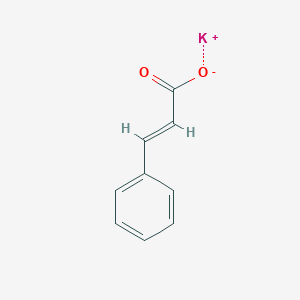

Potassium cinnamate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHVCHNCTHGORM-UHDJGPCESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

621-82-9 (Parent) | |

| Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16089-48-8 | |

| Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium cinnamate (Potassium (2E)-3-phenylprop-2-enoate) is the potassium salt of cinnamic acid, an aromatic carboxylic acid naturally found in cinnamon and other plants.[1][2][3] While recognized for its use as a natural food preservative due to its broad-spectrum antimicrobial activity, its potential in the pharmaceutical and drug development sectors is gaining significant attention.[4][5] The biological effects of this compound are primarily attributed to its active form, cinnamic acid, which is generated under acidic conditions.[4][6] Cinnamic acid and its derivatives have been shown to possess notable anti-inflammatory, anticancer, and antidiabetic properties.[4][7][8]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes detailed experimental protocols, summaries of spectroscopic data, and visualizations of key biological signaling pathways to serve as a vital resource for professionals engaged in research and development.

Physical Properties

This compound presents as a white crystalline solid or powder with a faint cinnamon-like aroma.[3][4][9] It is characterized by its good solubility in water and solubility in organic solvents like ethanol and acetone.[4][9]

Table 1: Physical and Thermodynamic Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White crystalline powder | [2][4] |

| Odor | Slight cinnamon flavor | [3] |

| Molecular Formula | C₉H₇KO₂ | [9][10] |

| Molecular Weight | 186.25 g/mol | [1][9][10] |

| Boiling Point | 265.0 °C @ 760 mmHg (estimated) | [3][11] |

| Flash Point | 189.5 °C (373.0 °F) (estimated) | [3][11] |

| Vapor Pressure | 0.00471 mmHg @ 25 °C (estimated) | [3][11] |

| Solubility | Soluble in water, ethanol, acetone | [4][9] |

| pH (aqueous solution) | 8.0 - 9.0 | [12] |

Chemical Properties and Reactions

As the salt of a weak acid, this compound's chemical reactivity is centered on its carboxylate group and the phenylpropene backbone. It can undergo various reactions, making it a versatile building block in organic synthesis.

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| CAS Number | 16089-48-8 | [4][9] |

| InChI | InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1 | [10] |

| InChIKey | HCFOYBNXMYSROO-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C=C1)/C=C/C(=O)[O-].[K+] | [9] |

Key Chemical Reactions

-

Acidification : In an acidic environment, this compound is protonated to form cinnamic acid, its biologically active counterpart responsible for its antimicrobial effects.[4][6]

-

Oxidation : The double bond can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield various derivatives of cinnamic acid.[1]

-

Reduction : The carboxylate group can be reduced to form cinnamyl alcohol, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.[1]

-

Substitution : this compound can participate in substitution reactions with alcohols or amines under appropriate conditions to form a range of cinnamate esters and amides.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and characterization of this compound.

Table 3: Spectroscopic Properties of this compound

| Technique | Observation | Reference(s) |

| UV-Vis | Strong absorption in the UV region; lower cutoff wavelength at 290 nm. | [13] |

| FT-IR | Characteristic peaks confirm the presence of carboxylate, C=C double bond, and aromatic ring functional groups. | [6][14] |

| ¹H-NMR | Spectra show characteristic signals for the vinyl and aromatic protons. | [12] |

| ¹³C-NMR | Spectra confirm the carbon skeleton, including signals for the carboxylate, vinyl, and aromatic carbons. | [12][15] |

Experimental Protocols

This section details methodologies for the synthesis of this compound and the evaluation of its antimicrobial activity.

Synthesis of this compound via Spray-Drying

This protocol describes a common method for producing this compound powder from cinnamic acid and potassium hydroxide.[5]

-

Reaction Mixture Preparation : Prepare an aqueous solution of 14.5 wt% this compound by reacting pure cinnamic acid powder with an aqueous 50 wt% potassium hydroxide (KOH) solution.

-

pH Adjustment : Carefully monitor and adjust the reaction mixture to a final pH between 8.5 and 9.5.

-

Feeding : Heat the resulting solution to approximately 55°C and feed it into a commercial spray dryer.

-

Atomization : Utilize pressure nozzles at approximately 30 bar to atomize the solution into fine droplets.

-

Drying : Bring the atomized droplets into contact with heated air having an inlet temperature of approximately 180°C. The target outlet temperature should be around 95°C.

-

Product Collection : Collect the resulting this compound powder, which should have a final moisture content of less than 2 wt%.

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[16][17]

-

Bacterial Suspension Preparation : Prepare a standardized inoculum of the target bacterium (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution across the wells to achieve a range of concentrations.

-

Inoculation : Add the standardized bacterial suspension to each well containing the diluted this compound.

-

Controls : Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation : The MIC is determined as the lowest concentration of this compound that results in the complete visible inhibition of microbial growth.

Biological Activity and Mechanisms of Action

The diverse biological activities of this compound are mediated by cinnamic acid. These mechanisms involve the modulation of key cellular signaling pathways relevant to inflammation, cancer, and metabolic diseases.

Antimicrobial Mechanism

The primary antimicrobial action involves the disruption of the microbial cell membrane.[1] In an acidic medium, this compound converts to cinnamic acid, which, due to its lipophilic nature, integrates into the cell membrane, increasing its permeability and leading to the leakage of vital intracellular components and eventual cell death.[1][18]

Anti-Inflammatory Signaling: NF-κB Pathway Inhibition

Cinnamic acid exerts anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of pro-inflammatory genes like TNF-α and IL-6.[7][18]

Anticancer Mechanism: Induction of Extrinsic Apoptosis

Studies have demonstrated that cinnamic acid can induce apoptosis in cancer cells through the extrinsic pathway.[9] It increases the expression of Tumor Necrosis Factor-Alpha (TNF-α) and its receptor (TNFR1). This ligand-receptor binding initiates a downstream signaling cascade, leading to the activation of caspase-8 and the executioner caspase-3, ultimately resulting in programmed cell death.[9][11]

Antidiabetic Effect: GLUT4 Translocation

Cinnamic acid can enhance glucose uptake in muscle and fat cells, a critical process for managing blood glucose levels.[3] This is achieved by promoting the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. While the complete mechanism is still under investigation, evidence suggests it can act through pathways independent of phosphatidylinositol 3-kinase (PI3K), distinguishing it from the classical insulin signaling pathway.[3]

References

- 1. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnamic aldehyde induces apoptosis of breast cancer cells via STAT3/cMyc pathway [ouci.dntb.gov.ua]

- 3. Cinnamic acid, from the bark of Cinnamomum cassia, regulates glucose transport via activation of GLUT4 on L6 myotubes in a phosphatidylinositol 3-kinase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. akjournals.com [akjournals.com]

- 7. news-medical.net [news-medical.net]

- 8. spectrabase.com [spectrabase.com]

- 9. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cinnamic Acid: A Shield Against High-Fat-Diet-Induced Liver Injury—Exploring Nrf2’s Protective Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cinnamic acid nanoparticles modulate redox signal and inflammatory response in gamma irradiated rats suffering from acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bhu.ac.in [bhu.ac.in]

- 16. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 17. actascientific.com [actascientific.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Potassium Cinnamate (CAS 16089-48-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium cinnamate (CAS 16089-48-8), a compound of growing interest in the pharmaceutical, food science, and cosmetic industries. This document consolidates key information on its physicochemical properties, synthesis, biological activities, and mechanisms of action, presented in a structured format for ease of reference and comparison.

Physicochemical Properties

This compound, the potassium salt of cinnamic acid, is a white crystalline solid.[1][2] It is soluble in water and ethanol, and slightly soluble in acetone.[1][2] Its chemical and physical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 16089-48-8 | [3][4][5] |

| Molecular Formula | C₉H₇KO₂ | [1][2][5][6][7][8] |

| Molecular Weight | 186.25 g/mol | [5][6][8][9] |

| Appearance | White crystalline powder | [2][3] |

| Purity | ≥ 99% | [3] |

| pH (in solution) | 8-9 | [3] |

| Moisture | ≤ 0.5% | [3] |

| Boiling Point (Est.) | 265.00 °C @ 760.00 mm Hg | [9] |

| Flash Point (Est.) | 189.50 °C | [9] |

| Solubility | Soluble in water, ethanol, and acetone | [1][5] |

Synthesis and Manufacturing

The primary method for synthesizing this compound involves a straightforward neutralization reaction.

Experimental Protocol: Neutralization Reaction

Objective: To synthesize this compound from cinnamic acid and a potassium base.

Materials:

-

Cinnamic acid (pure powder)

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

-

Deionized water

Procedure:

-

An aqueous solution of potassium hydroxide (e.g., 50 wt%) or potassium carbonate is prepared.

-

Cinnamic acid powder is gradually added to the potassium base solution with constant stirring.

-

The reaction is carried out under mild conditions, and the pH of the solution is carefully monitored and adjusted to a final pH of approximately 8.5 to 9.5.[6]

-

The resulting solution contains aqueous this compound.

Industrial Production: Spray-Drying Process

For commercial production, a spray-drying method is often employed to obtain a stable powder form.

Protocol:

-

A solution of this compound (e.g., 14.5 wt%) is prepared via the neutralization reaction described above.

-

The solution is pre-heated to approximately 55°C.

-

The heated solution is fed into a commercial spray dryer and atomized using pressure nozzles (e.g., ~30 bar).

-

The atomized droplets are contacted with heated air at an inlet temperature of about 180°C.

-

The rapid evaporation of water yields a fine powder of this compound. The outlet air temperature is typically around 95°C.

-

The final product is a powder with a low moisture content, generally less than 2 wt%.[6]

Biological Activity and Applications

This compound is recognized for its broad-spectrum antimicrobial and antioxidant properties, making it a versatile compound in various fields.

Antimicrobial Activity

This compound demonstrates significant inhibitory effects against a range of bacteria, yeasts, and molds, positioning it as a natural alternative to synthetic preservatives like sodium benzoate and potassium sorbate.[3][10]

Mechanism of Action: The antimicrobial action of this compound is multifaceted:

-

Cell Membrane Disruption: It directly interacts with the microbial cell membrane, increasing its permeability and causing leakage of essential intracellular contents.[1]

-

Enzyme Inhibition: Under acidic conditions, it converts to cinnamic acid, which can penetrate the microbial cell and ionize, disrupting enzyme activity.[2][3]

-

ATP Synthesis Suppression: The compound inhibits adenosine triphosphatase (ATPase) activity, interfering with the cell's energy metabolism.[1]

-

Morphological Damage: Treatment leads to observable damage to microbial cells, including wrinkling, collapse, and eventual rupture.[10]

Antimicrobial Efficacy Data: A recent study highlighted its effectiveness against common foodborne pathogens, showing it to be superior to sodium benzoate and potassium sorbate in certain cases.[10]

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

| Staphylococcus aureus | 2 mg/mL | 16 mg/mL |

| Escherichia coli | 4 mg/mL | 16 mg/mL |

| Shigella boydii | 1 mg/mL | 16 mg/mL |

| Bacillus cereus | 1 mg/mL | 8 mg/mL |

Source: LWT-Food Science and Technology (2025)[10]

Antioxidant Activity

This compound acts as a moderate inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] Nrf2 is a key transcription factor that regulates cellular defense mechanisms against oxidative stress by enhancing the expression of antioxidant genes.[1] This property suggests its potential use in formulations aimed at protecting cells from oxidative damage.

Other Applications

-

Food Preservation: Widely used in beverages, dairy products, canned goods, and baked goods at recommended dosages of 0.05% - 0.2%.[3][4][11]

-

Cosmetics: Used as a fragrance component and in sunscreens due to its ability to absorb UV light and inhibit tyrosinase, which is involved in melanin formation.[5][12]

-

Wastewater Treatment: It can act as a reducing agent and flocculant, aiding in the removal of pollutants.[1]

-

Polymer Science: Serves as a starting material for the synthesis of polymaleic acid, a polymer with various industrial uses.[1][8]

Safety and Toxicology

This compound is considered to have high biological safety. Its active component, cinnamic acid, was recognized as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) in 1965.[10] In the human body, it is metabolized into phenylalanine, an essential amino acid, with no toxic byproducts.[10]

Toxicology Data:

| Test | Concentration | Result | Conclusion |

| Hemolysis Test | 8 mg/mL | 3.31 ± 0.17% hemolysis (rabbit red blood cells) | Far below safety risk threshold |

| Cytotoxicity Test | 8 mg/mL | 86.94 ± 0.21% cell viability (K562 cells) | Extremely low cytotoxicity |

Source: LWT-Food Science and Technology (2025)[10]

Conclusion

This compound is a multifunctional compound with a strong safety profile and significant potential in drug development, food preservation, and cosmetics. Its well-documented antimicrobial and antioxidant mechanisms provide a solid foundation for further research into its therapeutic and industrial applications. The data and protocols presented in this guide offer a technical resource for professionals exploring the utility of this promising natural compound.

References

- 1. Buy this compound | 16089-48-8 [smolecule.com]

- 2. This compound CAS 16089-48-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. This compound-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]

- 4. This compound / CAS:16089-48-8 - Zehao Industry Co., Ltd. [zehaochem.com]

- 5. CAS 16089-48-8: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. biosynth.com [biosynth.com]

- 9. This compound, 16089-48-8 [thegoodscentscompany.com]

- 10. New Research on Natural Preservatives: this compound Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]

- 11. This compound | 16089-48-8 [chemicalbook.com]

- 12. fr.talentchemicals.com [fr.talentchemicals.com]

A Comprehensive Technical Guide to the Solubility of Potassium Cinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of potassium cinnamate in aqueous and organic solvents. The information is intended to support research, development, and formulation activities where this compound is a compound of interest.

Introduction to this compound

This compound (C₉H₇KO₂), the potassium salt of cinnamic acid, is a white crystalline solid.[1][2][3][4] It is recognized for its pleasant, sweet, and balsamic odor.[5] This compound has garnered significant interest in various industrial applications, including as a food preservative, in fragrance formulations, and as a potential candidate in pharmaceutical development due to its antimicrobial and anti-inflammatory properties.[2][3] A thorough understanding of its solubility is critical for its effective application and formulation.

Aqueous Solubility of this compound

This compound is generally described as being soluble in water.[1][2][3][4][5][6] The potassium salt form of cinnamic acid enhances its aqueous solubility compared to the free acid.[2] One source provides an estimated solubility of 1 x 10⁶ mg/L at 25 °C, which translates to 100 g/100 mL.[7] It is important to note that this is an estimated value and may not reflect experimentally determined solubility. The pH of the aqueous medium can influence the solubility, with the salt form being more soluble than the acid form, which would predominate at lower pH values.

Table 1: Aqueous Solubility of this compound

| Temperature (°C) | Solubility ( g/100 mL) | Notes |

| 25 | ~100 (Estimated)[7] | High solubility is expected, but this value is an estimation and should be confirmed experimentally. |

Solubility in Organic Solvents

The solubility of this compound in organic solvents is varied and crucial for applications such as organic synthesis, purification, and formulation in non-aqueous systems. Literature suggests that it is soluble in some polar organic solvents.

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent | Formula | Type | Solubility Description |

| Ethanol | C₂H₅OH | Protic Polar | Soluble[1][2][4][5], Slightly Soluble[3] |

| Methanol | CH₃OH | Protic Polar | No specific data found, but solubility is likely given its solubility in ethanol. |

| Acetone | C₃H₆O | Aprotic Polar | Soluble[1][2][4] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic Polar | No specific data found. |

| Ethyl Acetate | C₄H₈O₂ | Aprotic, Moderately Polar | No specific data found. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for any serious research or development endeavor. The following outlines a general experimental protocol for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Thermostatic chamber or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Vials with airtight seals

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Experimental Workflow Diagram

Caption: Figure 1. Experimental Workflow for Solubility Determination

Step-by-Step Procedure

-

Preparation : Accurately weigh a sample of this compound. Prepare a known volume of the desired solvent in a sealable vial.

-

Creating a Slurry : Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed. The presence of undissolved solid is necessary.

-

Equilibration : Seal the vial and place it in a temperature-controlled shaker or water bath. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation : After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation can be used to accelerate this process.

-

Sampling and Filtration : Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.45 µm) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Quantification :

-

Gravimetric Method : The solvent from the filtered sample can be evaporated, and the mass of the remaining solid this compound can be determined.

-

Spectroscopic/Chromatographic Method : Dilute the filtered sample to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a suitable analytical technique like UV-Vis spectrophotometry (as cinnamic acid has a chromophore) or HPLC.

-

-

Calculation : From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. Express the solubility in desired units (e.g., g/100 mL, mg/L, or mol/L).

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

-

Temperature : The solubility of solids in liquids generally increases with temperature, although there are exceptions. For endothermic dissolution processes, increasing the temperature will increase solubility.

-

pH : In aqueous solutions, the pH will significantly impact the equilibrium between the soluble this compound salt and the less soluble cinnamic acid. At pH values below the pKa of cinnamic acid (around 4.4), the less soluble acid form will precipitate.

-

Solvent Polarity : As a salt of an organic acid, this compound's solubility will be highest in polar solvents that can effectively solvate both the potassium cation and the cinnamate anion. The principle of "like dissolves like" is applicable here.

-

Presence of Other Solutes : The presence of other salts or organic molecules can affect the solubility through common ion effects or changes in the solvent properties.

Conclusion

This compound exhibits good solubility in water and polar organic solvents like ethanol and acetone. However, there is a notable lack of precise, experimentally determined quantitative solubility data across a range of temperatures and in a wider array of solvents in publicly accessible literature. For researchers and formulation scientists, the experimental determination of solubility using the protocols outlined in this guide is highly recommended to obtain the accurate data necessary for their specific applications. This will ensure the successful development of robust formulations and processes involving this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 16089-48-8 [smolecule.com]

- 3. This compound CAS 16089-48-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. This compound | 16089-48-8 | FP30864 | Biosynth [biosynth.com]

- 5. echemi.com [echemi.com]

- 6. CAS 16089-48-8: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound, 16089-48-8 [thegoodscentscompany.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Cinnamate Salts

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Crystallography of Cinnamic Acid and its Salts

Cinnamic acid (C₆H₅CH=CHCOOH) and its salts are of significant interest in the pharmaceutical and materials science fields due to their diverse biological activities and potential for forming various crystalline structures.[1] The arrangement of molecules in the crystal lattice, known as polymorphism, can profoundly influence key physicochemical properties such as solubility, stability, and bioavailability.[1]

trans-Cinnamic acid, the more stable isomer, is known to exist in at least two polymorphic forms, designated as α and β.[1] The stable α-polymorph is typically obtained through slow evaporation from various organic solvents.[1] The study of these crystal structures is crucial for understanding and controlling the solid-state properties of cinnamate derivatives.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the α-polymorph of trans-cinnamic acid, as determined by single-crystal X-ray diffraction. This data is presented as a template for the characterization of potassium cinnamate and other cinnamate salts.

Table 1: Crystal Data and Structure Refinement for α-trans-Cinnamic Acid

| Parameter | Value |

| Empirical Formula | C₉H₈O₂ |

| Formula Weight | 148.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.58(1) |

| b (Å) | 17.80(2) |

| c (Å) | 7.78(1) |

| α (°) | 90 |

| β (°) | 100.0(2) |

| γ (°) | 90 |

| Volume (ų) | 762.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.291 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| F(000) | 312 |

Table 2: Selected Bond Lengths for α-trans-Cinnamic Acid (Å)

| Bond | Length |

| C1 - C2 | 1.487(4) |

| C2 - C3 | 1.336(4) |

| C3 - C4 | 1.464(4) |

| C4 - C5 | 1.389(4) |

| C4 - C9 | 1.393(4) |

| C1 - O1 | 1.258(3) |

| C1 - O2 | 1.259(3) |

Table 3: Selected Bond Angles for α-trans-Cinnamic Acid (°)

| Angle | Value |

| O1 - C1 - O2 | 124.5(3) |

| O1 - C1 - C2 | 117.8(3) |

| O2 - C1 - C2 | 117.7(3) |

| C1 - C2 - C3 | 121.2(3) |

| C2 - C3 - C4 | 127.4(3) |

| C3 - C4 - C5 | 122.0(3) |

| C3 - C4 - C9 | 118.0(3) |

Experimental Protocols

The determination of the crystal structure of a cinnamate salt involves two primary stages: the synthesis and growth of high-quality single crystals, and the analysis of these crystals using single-crystal X-ray diffraction.

3.1. Synthesis and Crystallization

The synthesis of this compound is typically achieved through a neutralization reaction between cinnamic acid and potassium hydroxide. A general procedure is as follows:

-

Dissolution: Dissolve cinnamic acid in a suitable solvent, such as methanol or ethanol.

-

Neutralization: Add a stoichiometric amount of potassium hydroxide, also dissolved in the same solvent, to the cinnamic acid solution.

-

Crystallization: Allow the resulting solution to stand for slow evaporation at room temperature. High-quality single crystals suitable for X-ray diffraction are typically obtained over a period of several days to weeks.

For sodium cinnamate, a similar method involving the reaction of cinnamic acid with sodium thiocyanide in methanol has been reported to yield single crystals.[2]

3.2. Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for determining the crystal structure from a suitable single crystal:

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

-

Structure Solution: The collected diffraction intensities are used to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters of the solved structure are refined against the experimental data to achieve the best possible fit.

-

Validation: The final crystal structure is validated using crystallographic software to ensure its chemical and geometric plausibility. The finalized data, including atomic coordinates, bond lengths, and angles, are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[1]

Visualizations

4.1. Experimental Workflow

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.

4.2. Isomeric and Polymorphic Relationships of Cinnamic Acid

References

A Comprehensive Technical Guide to the Molecular Weight of Potassium Cinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the molecular weight of potassium cinnamate, including its calculation, experimental determination, and relevant biological context. This document is intended to serve as a comprehensive resource, offering both fundamental data and practical methodologies.

Introduction to this compound

This compound is the potassium salt of cinnamic acid, an organic compound with the chemical formula C₉H₇KO₂.[1] It presents as a white to off-white crystalline solid and is soluble in water.[1] this compound and its parent compound, cinnamic acid, are recognized for their biological activities, including antimicrobial and anti-inflammatory properties, making them of interest in the fields of food science, pharmaceuticals, and drug development.[1][2][3]

Molecular Weight of this compound

The molecular weight of a compound is a fundamental physical property, essential for stoichiometric calculations, solution preparation, and substance identification. It is determined by the sum of the atomic weights of its constituent atoms.

Calculation of Molecular Weight

The molecular formula for this compound is C₉H₇KO₂. The molecular weight is calculated by summing the atomic weights of nine carbon atoms, seven hydrogen atoms, one potassium atom, and two oxygen atoms.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Potassium | K | 1 | 39.098 | 39.098 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 186.251 |

The calculated molecular weight of this compound is approximately 186.25 g/mol .[2][4][5][6]

Physical and Chemical Properties

A summary of key quantitative data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₇KO₂ |

| Molecular Weight | 186.25 g/mol [2][4][5][6] |

| CAS Number | 16089-48-8[1][2][3] |

| Appearance | White to off-white crystalline powder[1] |

| Solubility | Soluble in water, ethanol, and acetone[1] |

| pH (in solution) | 8-9[7] |

Experimental Determination of Molecular Weight

Several analytical techniques can be employed to experimentally determine the molecular weight of an organic salt like this compound. Mass spectrometry is a primary and highly accurate method.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

This protocol outlines a general procedure for determining the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).

Objective: To experimentally verify the molecular weight of a this compound sample.

Materials and Reagents:

-

This compound sample

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for adjusting pH)

-

Vials and micropipettes

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of a 50:50 methanol/water solution to create a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution to obtain a final concentration suitable for ESI-MS analysis (typically in the range of 1-10 µg/mL).

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Set the ESI source to negative ion mode to detect the cinnamate anion (C₉H₇O₂⁻).

-

Typical ESI-MS parameters:

-

Capillary Voltage: 3.0-4.0 kV

-

Nebulizer Pressure: 20-30 psi

-

Drying Gas Flow: 5-10 L/min

-

Drying Gas Temperature: 300-350 °C

-

-

-

Data Acquisition:

-

Inject the prepared this compound solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the cinnamate anion. The expected m/z for the cinnamate anion (C₉H₇O₂⁻) is approximately 147.04.

-

The molecular weight of the neutral cinnamic acid can be inferred by adding the mass of a proton (approx. 1.008 Da).

-

The presence of the potassium salt can be confirmed by observing adducts or by analyzing in positive ion mode for the potassium ion (K⁺) at m/z ~39.1.

-

Biological Context and Signaling Pathways

Cinnamic acid and its derivatives, including this compound, exhibit a range of biological activities. Their anti-inflammatory effects are of particular interest and are attributed to the modulation of key signaling pathways.

Inhibition of Pro-inflammatory Signaling

Cinnamic acid has been shown to suppress pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][8]

Caption: NF-κB signaling pathway and inhibition by cinnamic acid.

Cinnamic acid can inhibit the phosphorylation of IκBα, preventing the release and nuclear translocation of NF-κB, which in turn reduces the expression of pro-inflammatory genes.[2]

Caption: MAPK signaling cascade and inhibition by cinnamic acid.

By inhibiting the phosphorylation of MAPK proteins, cinnamic acid can downregulate the inflammatory cascade.[2]

Experimental Workflow for Organic Salt Analysis

A logical workflow is crucial for the comprehensive analysis of an organic salt like this compound.

Caption: General experimental workflow for organic salt analysis.

This workflow provides a systematic approach, from initial characterization to the evaluation of biological function, ensuring a thorough understanding of the compound.

References

- 1. Buy this compound | 16089-48-8 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. New Research on Natural Preservatives: this compound Shows Promise as a Replacement for Chemical Preservatives – Antimicrobial Mechanism and Safety Confirmed by Authoritative Study-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]

- 4. What is the mechanism of Cinametic Acid? [synapse.patsnap.com]

- 5. This compound | C9H7KO2 | CID 44135689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 16089-48-8 [chemicalbook.com]

- 7. This compound-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]

- 8. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Potassium Cinnamate: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for potassium cinnamate, a compound of interest in the pharmaceutical and food industries.[1][2][3][4] The guide covers Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy, presenting key quantitative data, detailed experimental protocols, and logical workflows for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is the potassium salt of cinnamic acid. The trans-isomer is the most common form. Its structure, featuring a phenyl group conjugated with a propenoic acid moiety, is the primary determinant of its spectroscopic characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound provides insights into its electronic transitions, primarily the π → π* transitions within the conjugated system of the aromatic ring and the carbon-carbon double bond.

Data Presentation: UV-Vis Absorption

The UV spectrum of this compound, typically recorded in methanol, shows a strong absorption in the UV region. The key parameters are summarized below.

| Parameter | Value | Reference |

| λmax (Primary Absorption) | 274 nm | [8] |

| Molar Absorptivity (ε) at 274 nm | 6783 L·mol⁻¹·cm⁻¹ | [8] |

| λmax (Shoulder) | 255 nm | [8] |

| Molar Absorptivity (ε) at 255 nm | 4770 L·mol⁻¹·cm⁻¹ | [8] |

| Lower Cutoff Wavelength | 290 nm | [8] |

| Transparent Region | 293 nm to 900 nm | [8] |

Experimental Protocol: UV-Vis Spectroscopy

A standardized protocol for obtaining the UV-Vis spectrum of this compound is as follows:

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a UV-grade solvent, such as methanol.[9] Serial dilutions are performed to obtain a concentration that yields an absorbance within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated for photometric accuracy using certified reference materials like potassium dichromate solutions.[10]

-

Measurement:

-

A quartz cuvette is filled with the solvent (e.g., methanol) to serve as the blank or reference.[11]

-

A baseline is recorded across the desired wavelength range (e.g., 200-400 nm).[9]

-

The blank cuvette is replaced with a matched cuvette containing the this compound solution.

-

The absorption spectrum is recorded. The wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength are determined.

-

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

Data Presentation: Key IR Absorption Bands

The FT-IR spectrum of this compound shows characteristic peaks for the carboxylate anion, the aromatic ring, and the trans-alkene moiety.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 1640 | C=C Stretching | trans-Vinyl Group (-CH=CH-) | [12] |

| 1630 | C=C Stretching | Phenyl Ring | [9][12] |

| 1580 | C=C Stretching | Phenyl Ring | [9] |

| 1570 | Asymmetric Stretching | Carboxylate (COO⁻) | [12] |

| 1390 | Symmetric Stretching | Carboxylate (COO⁻) | [12] |

Experimental Protocol: FT-IR Spectroscopy

The following protocol outlines the KBr pellet method, which is standard for analyzing solid samples.

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of dry this compound powder is mixed with 100-200 mg of spectroscopic grade potassium bromide (KBr).[13]

-

The mixture is thoroughly ground to a very fine powder using an agate mortar and pestle to minimize scattering effects.[13]

-

The powdered mixture is transferred to a pellet-pressing die.

-

A pressure of 8-10 tons is applied for several minutes to form a thin, transparent pellet.

-

-

Instrumentation: An FT-IR spectrometer is used. A background spectrum of the ambient atmosphere (or a blank KBr pellet) is recorded first.

-

Measurement:

-

The KBr pellet containing the sample is placed in the sample holder in the path of the IR beam.

-

The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

The resulting spectrum displays percent transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It detects molecular vibrations that result in a change in the polarizability of the molecule.

Data Presentation: Raman Shifts

While detailed Raman spectra for this compound are less commonly published than IR spectra, the technique is valuable for confirming structural features. The expected Raman active modes are similar to those observed in IR, though their relative intensities may differ. A study noted the recording of an FT-Raman spectrum in the 4000-100 cm⁻¹ range.[9]

| Wavenumber (cm⁻¹) | Expected Vibrational Mode | Functional Group |

| ~1630-1640 | C=C Stretching | trans-Vinyl Group |

| ~1600 | C=C Stretching | Phenyl Ring |

| ~1400 | Symmetric Stretching | Carboxylate (COO⁻) |

| ~1000 | Ring Breathing | Phenyl Ring |

Experimental Protocol: FT-Raman Spectroscopy

The protocol for obtaining a Raman spectrum of a solid sample is as follows:

-

Sample Preparation: A small amount of the crystalline this compound powder is placed in a sample holder, such as a glass capillary tube or an aluminum well plate.[14] No extensive sample preparation is usually required.

-

Instrumentation: An FT-Raman spectrometer, often equipped with a near-infrared (NIR) laser like a Nd:YAG laser (1064 nm), is used to minimize fluorescence interference.[14] The instrument includes a laser source, sample illumination optics, and a detector.[15]

-

Measurement:

-

The laser is focused on the solid sample.

-

The scattered light is collected, typically in a backscattering geometry.[16]

-

A filter is used to remove the intense Rayleigh scattered light.

-

The remaining Raman scattered light is passed to the spectrometer and the spectrum is recorded over a range, for example, from 4000 to 100 cm⁻¹.[9][14]

-

Visualization of Workflows and Relationships

Diagrams created using Graphviz illustrate the logical flow of spectroscopic analysis and the correlation between the molecular structure and its spectral features.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Correlation of this compound's functional groups with spectral features.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [chembk.com]

- 3. CAS 16089-48-8: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound-Henan Weichuang Bio-tech Co., LTD. [weichuangbio-tech.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C9H7KO2 | CID 44135689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. Buy this compound [smolecule.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. plus.ac.at [plus.ac.at]

- 15. youtube.com [youtube.com]

- 16. kops.uni-konstanz.de [kops.uni-konstanz.de]

1H and 13C NMR Spectral Analysis of Potassium Cinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of potassium cinnamate. While direct spectral data for this compound is not extensively published, this document synthesizes information from spectral analyses of cinnamic acid and its derivatives to present a comprehensive overview. This guide includes predicted spectral data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in research and development.

Introduction

This compound, the potassium salt of cinnamic acid, is a compound of interest in various fields, including pharmaceuticals and food preservation, owing to its potential biological activities such as antimicrobial properties.[1][2] A thorough understanding of its chemical structure and purity is paramount, and NMR spectroscopy is a powerful tool for this purpose. This guide offers a detailed examination of the expected ¹H and ¹³C NMR spectra of this compound, providing a foundational resource for its characterization.

Predicted NMR Spectral Data

The formation of the potassium salt of cinnamic acid leads to deprotonation of the carboxylic acid group. This change in the electronic environment of the molecule influences the chemical shifts of the nearby protons and carbons. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, based on data reported for cinnamic acid and its derivatives.[3][4][5][6] The expected shifts are compared to those of cinnamic acid to highlight the effect of salt formation.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in D₂O)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-7 (Vinyl) | 7.50 - 7.65 | d | ~16.0 | Trans coupling with H-8. Expected to be slightly downfield compared to cinnamic acid due to the electron-donating effect of the carboxylate group. |

| H-2, H-6 (Aromatic) | 7.35 - 7.50 | m | - | Protons ortho to the vinyl group. |

| H-3, H-4, H-5 (Aromatic) | 7.20 - 7.35 | m | - | Protons meta and para to the vinyl group. |

| H-8 (Vinyl) | 6.40 - 6.55 | d | ~16.0 | Trans coupling with H-7. Expected to be slightly upfield compared to cinnamic acid. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in D₂O)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-9 (Carbonyl) | 170 - 175 | The carboxylate carbon is expected to be significantly upfield compared to the carboxylic acid carbon of cinnamic acid. |

| C-7 (Vinyl) | 142 - 146 | |

| C-1 (Aromatic) | 134 - 136 | Quaternary carbon. |

| C-4 (Aromatic) | 129 - 131 | |

| C-2, C-6 (Aromatic) | 128 - 130 | |

| C-3, C-5 (Aromatic) | 127 - 129 | |

| C-8 (Vinyl) | 120 - 125 |

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is crucial for accurate structural elucidation and purity assessment.

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterium oxide (D₂O). D₂O is the solvent of choice as this compound is water-soluble.[2]

-

Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or dimethyl sulfoxide-d₆ (DMSO-d₆), if quantitative analysis is required. Tetramethylsilane (TMS) is not suitable for aqueous solutions.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex or shake the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of D₂O and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30'). Broadband decoupling is used to simplify the spectrum by removing C-H splitting.[7]

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of the ¹³C isotope.[7]

-

Relaxation Delay (d1): 2-5 seconds.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically correct the phase of the transformed spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the ¹H spectrum to the residual HDO peak (approximately 4.79 ppm at 25°C) or the internal standard. Reference the ¹³C spectrum indirectly using the ¹H reference.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizations

Visual aids are essential for understanding the molecular structure and the workflow of NMR analysis.

Caption: Chemical structure of this compound.

Caption: Workflow for NMR spectral analysis.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound provides critical information for its structural verification and quality control. Although direct published spectra are scarce, a reliable prediction of the chemical shifts can be made by comparing with data from cinnamic acid and its derivatives. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this compound, ensuring accurate and reproducible results. The provided visualizations of the molecular structure and analytical workflow further aid in the comprehensive understanding of the analysis process.

References

Unveiling the Molecular Vibrations: An In-depth Technical Guide to FTIR Spectroscopy of Potassium Cinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the analysis of potassium cinnamate. FTIR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide will delve into the characteristic vibrational frequencies of this compound's functional groups, present a detailed experimental protocol for its analysis, and offer a visual representation of the analytical workflow.

Core Functional Groups of this compound

This compound, the potassium salt of cinnamic acid, possesses several key functional groups that give rise to a characteristic infrared spectrum. Understanding the vibrational modes of these groups is crucial for spectral interpretation. The primary functional groups of interest are:

-

The Carboxylate Anion (-COO⁻): The deprotonation of the carboxylic acid group in cinnamic acid to form the carboxylate salt results in two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). The positions of these bands are sensitive to the nature of the metal cation. For ionic salts like this compound, the two oxygen atoms are associated equally with the metal cation[1].

-

The Carbon-Carbon Double Bond (C=C): The vinyl group within the cinnamate structure exhibits a characteristic stretching vibration.

-

The Aromatic Ring: The phenyl group gives rise to several characteristic vibrations, including C=C stretching within the ring and C-H stretching and bending modes.

Interpreting the FTIR Spectrum of this compound

The FTIR spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its constituent functional groups. The key absorption regions are as follows:

-

Carboxylate Anion Vibrations: The most prominent bands in the spectrum of this compound are due to the carboxylate group. The asymmetric stretching vibration typically appears in the range of 1510-1650 cm⁻¹, while the symmetric stretching vibration is found between 1280-1400 cm⁻¹[1]. The large dipole moment of the highly polar carboxylate group results in these peaks being particularly intense[2].

-

C=C Stretching Vibrations: A band corresponding to the stretching of the aliphatic C=C double bond is expected around 1630 cm⁻¹[3]. The aromatic C=C stretching vibrations of the phenyl ring typically appear in the 1400-1600 cm⁻¹ region[4].

-

C-H Vibrations: The C-H stretching vibrations of the aromatic ring and the vinyl group are generally observed in the 3100-2850 cm⁻¹ range[3].

Quantitative Data Summary: Characteristic FTIR Absorption Bands for this compound

The following table summarizes the key FTIR absorption bands for the functional groups of this compound, with data compiled from various spectroscopic studies.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |

| Carboxylate Anion (-COO⁻) | Asymmetric Stretching (νas) | 1510 - 1650 | [1] |

| Carboxylate Anion (-COO⁻) | Symmetric Stretching (νs) | 1280 - 1400 | [1] |

| Alkene (C=C) | Stretching | ~1630 | [3] |

| Aromatic Ring (C=C) | Stretching | 1400 - 1600 | [4] |

| Aromatic & Vinylic C-H | Stretching | 3100 - 2850 | [3] |

Detailed Experimental Protocol: FTIR Analysis of this compound via the KBr Pellet Method

The potassium bromide (KBr) pellet method is a widely used technique for the FTIR analysis of solid samples[5][6]. This method involves mixing the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet[6][7]. KBr is transparent to infrared radiation in the mid-IR region, making it an excellent matrix material[6].

Materials and Equipment:

-

This compound Sample

-

FTIR Grade Potassium Bromide (KBr), dried

-

Agate Mortar and Pestle

-

Hydraulic Press with Pellet Die

-

FTIR Spectrometer

Procedure:

-

Sample Preparation:

-

Grinding and Mixing:

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet[7].

-

-

Background Measurement:

-

Prepare a blank KBr pellet containing only KBr using the same procedure.

-

Place the blank pellet in the sample holder of the FTIR spectrometer and record the background spectrum. This will account for any absorption from atmospheric water and carbon dioxide, as well as the KBr itself[5].

-

-

Sample Measurement:

-

Replace the blank pellet with the this compound-KBr pellet in the sample holder.

-

Record the FTIR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹[9].

-

-

Data Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups of this compound.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the FTIR analysis of this compound using the KBr pellet method.

Caption: Workflow for FTIR analysis of this compound.

References

- 1. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. shimadzu.com [shimadzu.com]

- 6. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Changes in Leaf Structure and Chemical Compositions Investigated by FTIR Are Correlated with Different Low Potassium Adaptation of Two Cotton Genotypes | MDPI [mdpi.com]

Thermal Stability and Decomposition of Potassium Cinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of potassium cinnamate. Drawing from available scientific literature, this document details the thermal behavior of this compound, outlines relevant experimental protocols for its analysis, and presents a proposed decomposition pathway. This information is critical for applications in drug development, food preservation, and materials science where this compound may be subjected to various thermal stresses.

Introduction

This compound, the potassium salt of cinnamic acid, is a compound of interest in various fields due to its antimicrobial and preservative properties.[1][2] Its efficacy and safety in these applications are intrinsically linked to its stability under different environmental conditions, including elevated temperatures. Understanding the thermal stability and decomposition mechanism of this compound is therefore essential for defining its storage conditions, processing parameters, and overall shelf-life. This guide summarizes the key findings from thermal analysis studies to provide a detailed technical resource.

Thermal Stability Profile

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of this compound. Studies indicate that this compound is a thermally stable compound.[1][3] The incorporation of the potassium ion into the cinnamic acid structure enhances its thermal stability.[3]

While specific quantitative data from TGA/DSC curves are not extensively published in readily available literature, qualitative descriptions from studies provide valuable insights. For instance, TGA-DTA analysis has shown that this compound possesses good thermal stability and does not exhibit a distinct melting point before decomposition.[3] Furthermore, in studies of this compound inclusion complexes with β-cyclodextrin, the disappearance of the characteristic melting peak of this compound in DSC thermograms is used as an indicator of successful encapsulation, which indirectly confirms that the pure compound has a defined thermal transition.[4]

Quantitative Thermal Analysis Data

The following table summarizes the available and inferred data on the thermal decomposition of this compound. It is important to note that detailed quantitative data from dedicated studies on pure this compound are limited in the public domain.

| Parameter | Value | Method | Reference |

| Decomposition Onset Temperature | Not explicitly stated, but noted to be stable. | TGA/DTA | [3] |

| Melting Point | Does not exhibit a distinct melting point before decomposition. | TGA/DTA | [3] |

| Major Decomposition Steps | Data not available. | TGA/DTA | |

| Residue at End of Analysis | Data not available. | TGA/DTA |

Experimental Protocols

Detailed methodologies are crucial for the reproducible thermal analysis of this compound. The following protocols are based on standard practices for the TGA and DSC analysis of organic salts.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss of this compound upon heating.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature ranges of different decomposition stages, and the percentage of mass loss at each stage. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The sample and reference pans are subjected to a controlled temperature program, typically involving heating from ambient temperature to a temperature beyond the decomposition point at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to events such as melting, crystallization, and decomposition. The peak temperature and the enthalpy change (area under the peak) for each transition are determined.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Caption: Workflow for TGA and DSC analysis of this compound.

Proposed Decomposition Pathway

Based on the general decomposition patterns of metal carboxylates, a plausible decomposition pathway for this compound is proposed below. The initial step likely involves the cleavage of the carboxylate group, followed by the decomposition of the organic moiety and the formation of a stable inorganic residue.

Caption: Proposed thermal decomposition pathway for this compound.

References

Cis- and Trans-Isomers of Potassium Cinnamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its derivatives are a class of naturally occurring compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities.[1] The geometric isomers of potassium cinnamate, the potassium salt of cinnamic acid, present distinct spatial arrangements that can lead to differential physicochemical properties and biological effects. The trans-isomer is the more common and thermodynamically stable form, while the cis-isomer, often obtained through photoisomerization, exhibits unique and sometimes more potent biological activities.[2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and comparative biological activities of cis- and trans-potassium cinnamate, with a focus on their interaction with the NF-κB signaling pathway. Detailed experimental protocols and quantitative data are presented to aid researchers in their drug discovery and development endeavors.

Introduction

Cinnamic acid, a phenylpropanoid, exists as two geometric isomers: trans-cinnamic acid and cis-cinnamic acid.[1] The potassium salts of these isomers, trans-potassium cinnamate and cis-potassium cinnamate, are of particular interest in pharmaceutical applications due to their increased solubility in aqueous media compared to their acid counterparts.[4] The difference in the spatial orientation of the carboxylate and phenyl groups across the double bond dictates their molecular geometry, which in turn influences their physical, chemical, and biological properties. Understanding these differences is crucial for the targeted design and development of novel therapeutics.

Synthesis and Isomerization

Synthesis of trans-Potassium Cinnamate

The synthesis of trans-potassium cinnamate is a straightforward acid-base neutralization reaction.

Experimental Protocol:

-

Dissolution: Dissolve trans-cinnamic acid in a suitable solvent, such as ethanol or water.

-

Neutralization: Add a stoichiometric amount of an aqueous solution of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to the cinnamic acid solution while stirring. The reaction proceeds under mild conditions.[5]

-

pH Adjustment: Monitor the pH of the solution and maintain it between 8.5 and 9.5 to ensure complete salt formation.[2]

-

Isolation: The resulting trans-potassium cinnamate can be isolated by evaporation of the solvent. For industrial-scale production, spray-drying of the aqueous solution is an efficient method.[2]

Synthesis of cis-Potassium Cinnamate via Photoisomerization

The cis-isomer is typically synthesized from the more stable trans-isomer through photoisomerization.

Experimental Protocol:

-

Preparation of trans-Potassium Cinnamate Solution: Prepare an aqueous solution of trans-potassium cinnamate.

-

UV Irradiation: Irradiate the solution with ultraviolet (UV) light. A common method involves using low-pressure mercury lamps that emit at 254 nm.[6] The UV radiation excites the π-electrons of the double bond, allowing for rotation and subsequent conversion to the cis-isomer.[7]

-

Monitoring: The progress of the isomerization can be monitored using techniques such as UV-Vis spectroscopy or HPLC.

-

Isolation: Isolation of cis-potassium cinnamate from the resulting mixture of isomers can be challenging due to their similar properties. Chromatographic techniques are often employed for purification.

Physicochemical and Spectroscopic Characterization

The difference in geometry between the cis- and trans-isomers leads to distinct physicochemical and spectroscopic properties.

Table 1: Physicochemical and Spectroscopic Properties of Cinnamic Acid and this compound Isomers

| Property | trans-Isomer | cis-Isomer | Reference |

| Cinnamic Acid | |||

| Melting Point | 133 °C | 42 °C or 58 °C or 68 °C (polymorphs) | [8][9] |

| Solubility in water | Slightly soluble | More soluble than trans-isomer | [10] |

| This compound | |||

| Appearance | White crystalline powder | - | [4][11] |

| Solubility in water | Soluble | Expected to be soluble | [4][5] |

| Spectroscopic Data | |||

| ¹H NMR (J-coupling of vinylic protons) | ~16 Hz | ~12 Hz | [12] |

| UV-Vis λmax (in solution) | ~270-280 nm | ~260-270 nm | [13][14] |

| FTIR (C=O stretch) | Varies, distinct from cis | Varies, distinct from trans | [15] |

| XRD (interlayer distance in LYH) | 21.7 Å | 15.9 Å | [1] |

Note: Data for this compound isomers is limited; some properties are inferred from the corresponding cinnamic acid isomers.

Experimental Protocols for Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., D₂O). The coupling constant (J-value) of the vinylic protons is a key diagnostic feature to distinguish between the isomers.

-

UV-Vis Spectroscopy: UV-Vis spectra are obtained in a suitable solvent (e.g., water or ethanol). The wavelength of maximum absorbance (λmax) and the molar absorptivity can differ between the isomers.

-

FTIR Spectroscopy: FTIR spectra are typically recorded on solid samples using KBr pellets or as a mull. The vibrational frequencies of the carboxylate group and the C=C double bond are of particular interest.

-

X-ray Diffraction (XRD): Powder XRD can be used to analyze the crystal structure of the solid salts.

Biological Activity and Mechanism of Action

Emerging research indicates that the cis-isomer of cinnamic acid and its derivatives can exhibit more potent biological activities compared to the trans-isomer.[2]

Table 2: Comparative Biological Activities of Cinnamic Acid Isomers

| Activity | Target | trans-Isomer | cis-Isomer | Reference |

| Antimicrobial | Mycobacterium tuberculosis (MDR strain) | MBC: 2.0 mM | MBC: 16.9 µM | [2] |

| Anticancer | Human Lung Adenocarcinoma (A549) cells | Significant reduction of invasion at 100 µM | Significant reduction of invasion at 50 µM | [2] |

Note: Data is for cinnamic acid, but the cinnamate anion is the biologically active species in solution.

Modulation of the NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory and anticancer effects of cinnamic acid derivatives is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Cinnamic acid derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκB.[2]

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound isomers.

NF-κB Signaling Pathway Inhibition by Cinnamates

References

- 1. Buy this compound [smolecule.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Substitution effect on the nonradiative decay and trans → cis photoisomerization route: a guideline to develop efficient cinnamate-based sunscreens - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. This compound CAS 16089-48-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. Buy this compound | 16089-48-8 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 11. CAS 16089-48-8: this compound | CymitQuimica [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence of Cinnamic Acid and its Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction